Cas no 1261675-95-9 (2-(Difluoromethoxy)naphthalene-3-carboxaldehyde)

2-(Difluoromethoxy)naphthalene-3-carboxaldehyde is a fluorinated naphthalene derivative featuring a difluoromethoxy substituent at the 2-position and a formyl group at the 3-position. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceuticals, agrochemicals, and advanced materials. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions. Its rigid naphthalene backbone contributes to structural diversity in target molecules. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for precise synthetic applications.
2-(Difluoromethoxy)naphthalene-3-carboxaldehyde structure
1261675-95-9 structure
Product Name:2-(Difluoromethoxy)naphthalene-3-carboxaldehyde
CAS No:1261675-95-9
MF:C12H8F2O2
MW:222.187530517578
CID:4935630
Update Time:2025-06-07

2-(Difluoromethoxy)naphthalene-3-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethoxy)naphthalene-3-carboxaldehyde
    • Inchi: 1S/C12H8F2O2/c13-12(14)16-11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-7,12H
    • InChI Key: UHMDKFNGEYZZKZ-UHFFFAOYSA-N
    • SMILES: FC(OC1=C(C=O)C=C2C=CC=CC2=C1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 245
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26.3

2-(Difluoromethoxy)naphthalene-3-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A219002209-500mg
2-(Difluoromethoxy)naphthalene-3-carboxaldehyde
1261675-95-9 98%
500mg
$970.20 2023-09-03
Alichem
A219002209-1g
2-(Difluoromethoxy)naphthalene-3-carboxaldehyde
1261675-95-9 98%
1g
$1668.15 2023-09-03

Additional information on 2-(Difluoromethoxy)naphthalene-3-carboxaldehyde

2-(Difluoromethoxy)naphthalene-3-carboxaldehyde: An Overview of Its Structure, Properties, and Applications

2-(Difluoromethoxy)naphthalene-3-carboxaldehyde (CAS No. 1261675-95-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound features a naphthalene core with a difluoromethoxy substituent and a carboxaldehyde functional group, making it an intriguing subject for both academic research and industrial development.

The molecular formula of 2-(Difluoromethoxy)naphthalene-3-carboxaldehyde is C13H8F2O2, and its molecular weight is approximately 230.20 g/mol. The compound's structure consists of a naphthalene ring system, which provides a rigid and planar framework, and the presence of the difluoromethoxy group introduces significant electronic effects. The carboxaldehyde group at the 3-position adds reactivity and functional versatility to the molecule.

In terms of physical properties, 2-(Difluoromethoxy)naphthalene-3-carboxaldehyde is typically a solid at room temperature with a melting point ranging from 85 to 87°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as dichloromethane, ethanol, and acetone. These solubility characteristics make it suitable for various synthetic transformations and purification methods.

The chemical reactivity of 2-(Difluoromethoxy)naphthalene-3-carboxaldehyde is primarily influenced by its carboxaldehyde group. This functional group can undergo a wide range of reactions, including nucleophilic addition, condensation, and oxidation. For instance, the aldehyde can be readily converted into other functional groups such as alcohols, carboxylic acids, and esters through well-established synthetic protocols. Additionally, the difluoromethoxy substituent can participate in electrophilic aromatic substitution reactions, further expanding the synthetic utility of this compound.

In the pharmaceutical industry, 2-(Difluoromethoxy)naphthalene-3-carboxaldehyde has shown promise as an intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential as a building block for the development of novel drugs targeting various diseases. For example, researchers have utilized this compound to synthesize derivatives with potent anti-inflammatory and anticancer activities. The presence of the difluoromethoxy group has been shown to enhance the biological activity and selectivity of these derivatives.

Beyond pharmaceutical applications, 2-(Difluoromethoxy)naphthalene-3-carboxaldehyde has also found use in materials science. Its unique electronic properties make it an attractive candidate for the development of advanced materials with tailored optical and electronic characteristics. For instance, derivatives of this compound have been incorporated into polymers and small molecules used in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

In the realm of organic synthesis, 2-(Difluoromethoxy)naphthalene-3-carboxaldehyde serves as a valuable starting material for the preparation of complex molecules. Its reactivity and functional group diversity allow chemists to construct intricate architectures with high precision. Recent advances in catalytic methods have further expanded the scope of reactions that can be performed using this compound, leading to more efficient and sustainable synthetic routes.

The environmental impact of 2-(Difluoromethoxy)naphthalene-3-carboxaldehyde is another important consideration. While it is not classified as a hazardous substance under current regulations, responsible handling and disposal practices are essential to minimize any potential environmental risks. Researchers are actively exploring green chemistry approaches to synthesize this compound using more sustainable methods.

In conclusion, 2-(Difluoromethoxy)naphthalene-3-carboxaldehyde (CAS No. 1261675-95-9) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and reactivity make it an invaluable tool for researchers and chemists working in these fields. As ongoing research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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